Selective Inhibition of Tumor-Associated hCA IX vs. Off-Target Cytosolic hCA I
The (S)-enantiomer of the target compound differentiates itself from the classical CA inhibitor acetazolamide through a remarkable selectivity window. BindingDB data shows a Ki of 9 nM against the tumor-associated isozyme hCA IX, while binding to the ubiquitous cytosolic hCA I is negligible (Ki > 10,000 nM), yielding a selectivity ratio of >1,111 in favor of hCA IX [1]. This profile contrasts with acetazolamide, which is a potent but non-selective inhibitor of multiple CA isoforms, including hCA I and II .
| Evidence Dimension | hCA IX / hCA I inhibition selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki hCA IX = 9 nM; Ki hCA I > 10,000 nM. Selectivity ratio > 1,111. |
| Comparator Or Baseline | Acetazolamide: IC50 hCA IX = 30 nM; IC50 hCA II = 13 nM. Non-selective profile. |
| Quantified Difference | Target compound is >1,111-fold selective for hCA IX over hCA I; acetazolamide is non-selective. |
| Conditions | Stopped-flow CO₂ hydration assay using human recombinant CA IX, CA XII, full-length CA II, and full-length CA I (BindingDB/ChEMBL curated data). |
Why This Matters
For procurement in anticancer drug discovery targeting tumor-associated CA IX, this high selectivity minimizes potential off-target effects associated with cytosolic CA I/II inhibition, a key differentiator from non-selective clinical sulfonamides.
- [1] BindingDB BDBM50035175 / ChEMBL CHEMBL3343325. Affinity Data for 1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide against human CA I and CA IX. View Source
